molecular formula C19H14BrClN2O2 B8563540 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide

5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide

Cat. No.: B8563540
M. Wt: 417.7 g/mol
InChI Key: PJXVXFMSGVGLET-UHFFFAOYSA-N
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Description

5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide typically involves multiple steps, including halogenation, etherification, and amide formation. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by the introduction of the chlorophenylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the brominated intermediate with 3-pyridinylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or copper may be used to facilitate specific steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine sites, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. For example, modifications to the structure could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
  • 5-Bromo-2-chlorophenyl (4-fluorophenyl)methanone
  • 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone

Comparison: Compared to these similar compounds, 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide stands out due to the presence of the pyridine ring, which imparts unique electronic and steric properties. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H14BrClN2O2

Molecular Weight

417.7 g/mol

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C19H14BrClN2O2/c20-14-5-8-18(25-12-13-3-6-15(21)7-4-13)17(10-14)19(24)23-16-2-1-9-22-11-16/h1-11H,12H2,(H,23,24)

InChI Key

PJXVXFMSGVGLET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid pyridin-3-amine (99 mg, 1.05 mmol) was added in one charge to a stirred solution of 5-bromo-2-(4-chlorobenzyloxy)benzoic acid (may be prepared as described in Description 16, 180 mg, 0.53 mmol), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (121 mg, 0.63 mmol) and 1-Hydroxybenzotriazole (85 mg, 0.63 mmol) in DMF (15 ml) under nitrogen at 20° C. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was washed with water (25 ml), extracted with ethyl acetate (3×30 ml), dried over sodium sulphate, evaporated in vacuo and purified by column chromatography (petroleum ether:ethyl acetate=1.5:1) to yield the title compound as a white solid. 200 mg.
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
121 mg
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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